1-Benzoylpyrrolidine
Overview
Description
1-Benzoylpyrrolidine, also known as N-benzoylpyrrolidine, is an organic compound with the chemical formula C₁₁H₁₃NO. It consists of a benzoyl group attached to a pyrrolidine ring. This compound is a solid, typically found in the form of white crystals, and is soluble in various organic solvents such as ethanol, dichloromethane, and ether. It has a molecular weight of 175.23 g/mol and is widely used in organic synthesis as a reagent, catalyst, or intermediate .
Mechanism of Action
Target of Action
1-Benzoylpyrrolidine is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
It’s known that pyrrolidine alkaloids can interact with various biological targets to exert their effects
Biochemical Pathways
Pyrrolidine alkaloids, in general, have been shown to influence a variety of biochemical pathways due to their broad spectrum of biological activities . More research is needed to identify the specific pathways influenced by this compound.
Pharmacokinetics
It’s known that the compound can be synthesized through the hydroxylation of this compound by aspergillus sp, yielding (S)-1-benzoyl-3-pyrrolidinol
Result of Action
Pyrrolidine alkaloids, in general, have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . More research is needed to understand the specific effects of this compound.
Action Environment
and a commercial lipase This suggests that the compound’s action may be influenced by factors such as temperature and pH, which can affect the activity of these biological agents
Biochemical Analysis
Biochemical Properties
It is known that 1-Benzoylpyrrolidine can be hydroxylated by Aspergillus sp., yielding (S)-1-benzoyl-3-pyrrolidinol . This suggests that this compound may interact with certain enzymes, such as those involved in hydroxylation reactions .
Cellular Effects
It is known that the compound can be used to prepare optically-active 3-pyrrolidinol and its derivatives . These derivatives are chiral building blocks for pharmaceuticals , suggesting that this compound and its derivatives may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that this compound can be hydroxylated by Aspergillus sp., yielding (S)-1-benzoyl-3-pyrrolidinol . This suggests that this compound may interact with certain enzymes, such as those involved in hydroxylation reactions .
Temporal Effects in Laboratory Settings
It is known that the compound can be used to prepare optically-active 3-pyrrolidinol and its derivatives . These derivatives are chiral building blocks for pharmaceuticals , suggesting that this compound and its derivatives may have significant effects over time in laboratory settings.
Metabolic Pathways
It is known that this compound can be hydroxylated by Aspergillus sp., yielding (S)-1-benzoyl-3-pyrrolidinol . This suggests that this compound may be involved in certain metabolic pathways, such as those involving hydroxylation reactions .
Preparation Methods
1-Benzoylpyrrolidine can be synthesized through several methods:
Reaction with Benzoyl Chloride: One common method involves the reaction of benzoyl chloride with pyrrolidine in a suitable solvent.
Microbial Hydroxylation: Another method involves the microbial hydroxylation of this compound using Aspergillus species.
Stereoselective Esterification: The optically active form of this compound can also be obtained through stereoselective esterification using commercial lipases.
Chemical Reactions Analysis
1-Benzoylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can participate in substitution reactions, where the benzoyl group or the pyrrolidine ring is modified.
Rh(III)-Catalyzed Coupling: This compound undergoes a unique Rh(III)-catalyzed C-H activation and annulation reaction with propargyl alcohols, producing (4-benzylidene)isochroman-1-one derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoylpyrrolidine has several scientific research applications:
Industry: It is used in the production of various chemical compounds and materials.
Comparison with Similar Compounds
1-Benzoylpyrrolidine can be compared with other similar compounds, such as:
1-Benzyl-3-pyrrolidinol: This compound is also used as a chiral building block in pharmaceuticals.
Pyrrolidine: A versatile scaffold used in drug discovery.
Pyrrolidin-2-one: Another scaffold used in the synthesis of bioactive compounds.
Properties
IUPAC Name |
phenyl(pyrrolidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQDUCBDZPYNNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359506 | |
Record name | 1-BENZOYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3389-54-6 | |
Record name | 1-BENZOYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms be used to introduce hydroxyl groups into 1-benzoylpyrrolidine?
A: Yes, research has shown that certain fungal strains can biotransform this compound into its hydroxylated derivatives. Specifically, Cunninghamella verticillata VKPM F-430 has been identified as a potential biocatalyst for this transformation. [, , ]
Q2: What is a recent application of this compound in organic synthesis?
A: this compound can be used as a substrate in Rhodium(III)-catalyzed C-H activation and annulation reactions. A recent study demonstrated its coupling with propargyl alcohols to synthesize (4-benzylidene)isochroman-1-one derivatives. Notably, the reaction utilizing enantiomerically pure propargyl alcohols yielded products with high enantiomeric excess. []
Q3: Are there any methods to produce chiral derivatives of this compound?
A: While not directly addressed in the provided research, one study describes the preparation of optically active 3-pyrrolidinol from 1-benzoylpyrrolidinol using a two-step process: hydroxylation by Aspergillus sp. followed by stereoselective esterification with a commercial lipase. [] This suggests a potential pathway to obtain chiral derivatives of this compound through microbial transformation and enzymatic resolution.
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